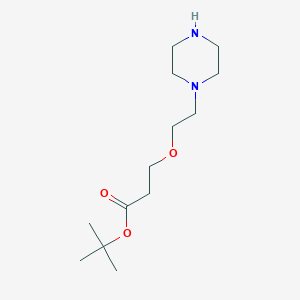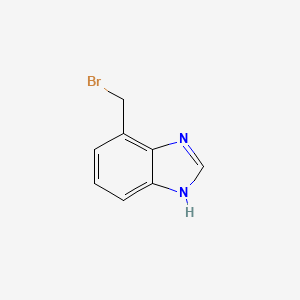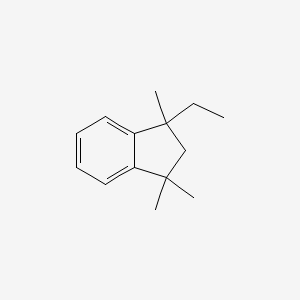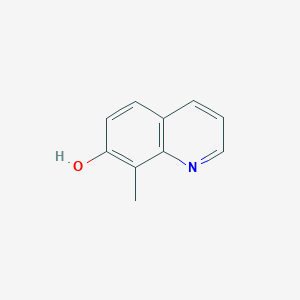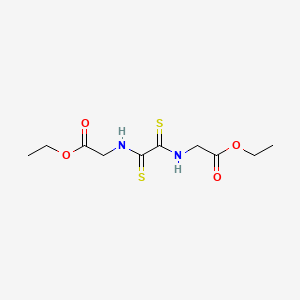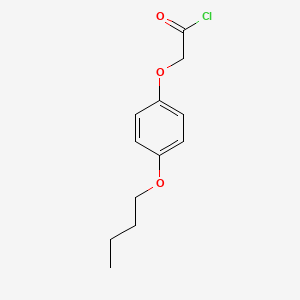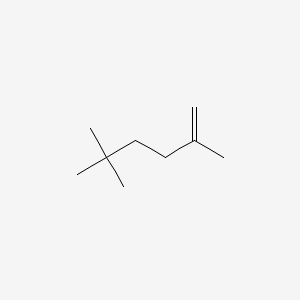
2,5,5-Trimethyl-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C₉H₁₈. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 1-Hexene, 2,5,5-trimethyl-.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-1-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,5,5-trimethyl-1-hexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of isobutene with isobutylene in the presence of a strong acid catalyst like hydrofluoric acid.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Hydrogenation: The double bond in this compound can be hydrogenated to form 2,5,5-trimethylhexane.
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products.
Polymerization: Under specific conditions, it can undergo polymerization to form polyalkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Hydrogenation: Typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Halogenation: Halogenation reactions often use halogen gases (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Hydrogenation: 2,5,5-Trimethylhexane.
Halogenation: Dihalogenated alkanes.
Scientific Research Applications
2,5,5-Trimethyl-1-hexene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-1-hexene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which further reacts to form the final oxidized product.
Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by the metal catalyst.
Halogenation: The double bond reacts with halogen molecules, forming a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.
Comparison with Similar Compounds
2,5,5-Trimethyl-1-hexene can be compared with other similar alkenes, such as:
1-Hexene: A straight-chain alkene with a similar molecular formula but without branching.
2-Methyl-1-pentene: A branched alkene with a different branching pattern.
3,3-Dimethyl-1-butene: Another branched alkene with a different structure.
Uniqueness
This compound is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point, reactivity, and steric effects in reactions.
Properties
IUPAC Name |
2,5,5-trimethylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQMYJAPIDGHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338012 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62185-56-2 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
